molecular formula C10H10N2O2 B3043148 3-(Cyanomethyl-amino)-benzoic acid methyl ester CAS No. 75254-58-9

3-(Cyanomethyl-amino)-benzoic acid methyl ester

Cat. No. B3043148
CAS RN: 75254-58-9
M. Wt: 190.2 g/mol
InChI Key: RSPWAPRUOTWBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Cyanomethyl-amino)-benzoic acid methyl ester” is a complex organic compound. It contains a cyanomethyl group (-CH2CN), an amino group (-NH2), a benzoic acid moiety, and a methyl ester group (-COOCH3). The exact properties and applications of this compound would depend on its specific structure .


Molecular Structure Analysis

The molecular structure of “3-(Cyanomethyl-amino)-benzoic acid methyl ester” would be determined by the arrangement of its constituent groups around the benzene ring. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. These could include reactions at the cyanomethyl group, the amino group, or the ester group. The specific reactions would depend on the conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Cyanomethyl-amino)-benzoic acid methyl ester” would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Polymer Production

This compound can be used in the production of polymers and copolymers . These polymers can be utilized in a wide range of applications, including coatings, adhesives, and medical devices . The presence of the methacrylate group in this compound makes it highly reactive, enabling it to undergo both free radical polymerization and other polymerization reactions .

Biomedical Research

Due to its biocompatibility and low toxicity, “3-(Cyanomethyl-amino)-benzoic acid methyl ester” is widely used in biomedical research . It can serve as a crosslinking agent for hydrogels and other biomaterials , which are often used in tissue engineering and drug delivery systems.

Radioactive Labeling

The compound can be labeled with radioiodine via direct electrophilic substitution . This labeled compound can be used in biodistribution studies, which are crucial in drug development and understanding disease progression .

Tumor Diagnosis and Therapy

The uptake of the radioactively labeled “3-(Cyanomethyl-amino)-benzoic acid methyl ester” in DNA of tumor cells may be helpful in tumor diagnosis and therapy . This could potentially be used to develop new methods for cancer detection and treatment .

Synthesis of Quinoxaline Derivatives

This compound can be used in the synthesis of quinoxaline derivatives . Quinoxaline derivatives have been studied for their potential antitumor, antibacterial, and antifungal properties.

Strecker Synthesis

The compound can be used in Strecker synthesis, a method used to synthesize amino acids . This could be useful in the production of pharmaceuticals and other bioactive compounds .

Mechanism of Action

The mechanism of action of “3-(Cyanomethyl-amino)-benzoic acid methyl ester” would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

Like all chemicals, “3-(Cyanomethyl-amino)-benzoic acid methyl ester” should be handled with care. Its specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

The future directions for research on “3-(Cyanomethyl-amino)-benzoic acid methyl ester” would depend on its potential applications. These could include its use in pharmaceuticals, materials science, or other areas of chemistry .

properties

IUPAC Name

methyl 3-(cyanomethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)8-3-2-4-9(7-8)12-6-5-11/h2-4,7,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPWAPRUOTWBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyanomethyl-amino)-benzoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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